Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate
Description
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate is a halogenated aromatic ester featuring a 2-bromobenzyloxy group at the 4-position and an iodine atom at the 3-position of the phenyl ring. Its molecular formula is C₁₇H₁₄BrIO₃, with a molecular weight of 481.11 g/mol.
Properties
Molecular Formula |
C16H14BrIO3 |
|---|---|
Molecular Weight |
461.09 g/mol |
IUPAC Name |
methyl 2-[4-[(2-bromophenyl)methoxy]-3-iodophenyl]acetate |
InChI |
InChI=1S/C16H14BrIO3/c1-20-16(19)9-11-6-7-15(14(18)8-11)21-10-12-4-2-3-5-13(12)17/h2-8H,9-10H2,1H3 |
InChI Key |
KCNMIVGTRYGSOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-bromobenzyl alcohol, is brominated using bromine in the presence of a catalyst.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the iodinated product with methyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Electrophilic Substitution: Halogenating agents like chlorine or bromine.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins or nucleic acids, affecting their structure and function. The ester group can also undergo hydrolysis, releasing the active phenolic compound.
Comparison with Similar Compounds
The following analysis compares Methyl 2-(4-((2-bromobenzyl)oxy)-3-iodophenyl)acetate with structurally related compounds from the evidence, focusing on structural features , physicochemical properties , biological activities , and synthetic routes .
Structural Features and Physicochemical Properties
Key Observations :
- Halogen Diversity: The target compound uniquely combines bromine and iodine, whereas analogs like Compound 2 (from ) and CAS 86560-10-3 () feature only bromine.
- Substituent Positioning : The 3-iodo and 4-(2-bromobenzyloxy) groups in the target compound create steric hindrance and electronic effects distinct from CAS 866136-72-3 (3-hydroxybutynyl substituent, ).
- Lipophilicity : The iodine atom likely increases lipophilicity compared to bromine-only analogs, affecting bioavailability and membrane permeability in biological systems.
Challenges :
- Introducing iodine at the 3-position requires careful control to avoid over-halogenation.
- Steric hindrance from the 2-bromobenzyloxy group may complicate reaction kinetics.
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